molecular formula C15H20N4O2 B2420179 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide CAS No. 1157187-62-6

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide

Cat. No. B2420179
CAS RN: 1157187-62-6
M. Wt: 288.351
InChI Key: HPAIDZRKMIUFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor (IC50=0.2uM) and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .


Molecular Structure Analysis

The molecular formula of this compound is C29H34N6O4 . The molecular weight is 530.61806 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 530.61806 . It’s a solid substance with a white to off-white color . It’s slightly soluble in DMSO and methanol when heated . The melting point is greater than 195°C .

Scientific Research Applications

1. Synthesis and Pharmaceutical Applications

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide and related compounds have been synthesized for use as pharmaceutical agents. These compounds have been investigated for their potential as antipsychotic agents, showing promise in in vitro studies for binding to dopamine and serotonin receptors and demonstrating activity in behavioral models predictive of antipsychotic activity (Norman, Navas, Thompson, & Rigdon, 1996).

2. Antiproliferative Activities

Certain derivatives of 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide have been studied for their anti-proliferative activities against various cancer cell lines. These studies have revealed that some compounds exhibit considerable anti-proliferative activity, supported by in silico molecular docking studies (Banu, Bollu, Bantu, Nagarapu, Polepalli, Jain, Vangala, & Manga, 2017).

3. Antibacterial and Antiviral Activities

Derivatives of this compound have been associated with various biological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core has been linked to these activities (Batalha, Forezi, Freitas, Tolentino, Orestes, Carneiro, Boechat, & de Souza, 2019).

4. Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of certain derivatives, including the hydrochloride salt of similar compounds, have been carried out to understand their molecular configurations better (Ullah & Stoeckli-Evans, 2021).

5. Synthesis for Potential Antihypertensive Agents

Some piperidine derivatives with a related quinazoline ring system have been synthesized and tested for antihypertensive activity. These studies have identified compounds that produced significant hypotension in animal models, indicating potential use as antihypertensive agents (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

properties

IUPAC Name

4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c16-15(21)19-7-5-11(6-8-19)17-12-2-3-13-10(9-12)1-4-14(20)18-13/h2-3,9,11,17H,1,4-8H2,(H2,16,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAIDZRKMIUFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC3=C(C=C2)NC(=O)CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide

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